molecular formula C17H17F3N2O2 B11616052 2,2,2-trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone

2,2,2-trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethanone

Cat. No.: B11616052
M. Wt: 338.32 g/mol
InChI Key: VSDWULKOLGYWQF-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethan-1-one: is a complex organic compound characterized by the presence of trifluoromethyl, indole, and piperidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indole intermediate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to ensure selective substitution.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of specific enzymes and receptors, making it a candidate for further investigation in drug development.

Medicine: The compound’s potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with biological targets makes it a valuable lead compound in medicinal chemistry.

Industry: In the industrial sector, the compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The indole core can interact with aromatic residues in proteins, while the piperidine group can form hydrogen bonds with amino acid side chains, stabilizing the compound-protein complex.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanone
  • 1-Trifluoroacetyl piperidine
  • 2,2,2-Trifluoroethylamine

Comparison:

  • 2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanone: Lacks the piperidine group, which may reduce its bioactivity and specificity compared to 2,2,2-trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethan-1-one.
  • 1-Trifluoroacetyl piperidine: Lacks the indole core, which is crucial for interactions with aromatic residues in proteins.
  • 2,2,2-Trifluoroethylamine: A simpler structure with different chemical properties and applications, primarily used as a reagent in organic synthesis.

The unique combination of the trifluoromethyl, indole, and piperidine groups in 2,2,2-trifluoro-1-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethan-1-one makes it a versatile and valuable compound in various fields of scientific research.

Properties

Molecular Formula

C17H17F3N2O2

Molecular Weight

338.32 g/mol

IUPAC Name

2,2,2-trifluoro-1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethanone

InChI

InChI=1S/C17H17F3N2O2/c18-17(19,20)16(24)13-10-22(14-7-3-2-6-12(13)14)11-15(23)21-8-4-1-5-9-21/h2-3,6-7,10H,1,4-5,8-9,11H2

InChI Key

VSDWULKOLGYWQF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F

Origin of Product

United States

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